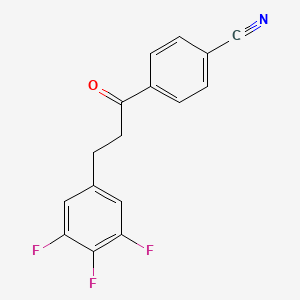

4'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone

Description

4'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone featuring a propiophenone backbone with two distinct substituents: a 3,4,5-trifluorophenyl group at the 3-position and a cyano (-CN) group at the 4'-position of the aromatic ring. This compound combines the electron-withdrawing effects of fluorine and cyano substituents, which influence its electronic distribution, solubility, and reactivity. Such structural attributes make it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly where metabolic stability and lipophilicity are critical .

Properties

IUPAC Name |

4-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-13-7-11(8-14(18)16(13)19)3-6-15(21)12-4-1-10(9-20)2-5-12/h1-2,4-5,7-8H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVHAORYTUCZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644999 | |

| Record name | 4-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-74-7 | |

| Record name | 4-[1-Oxo-3-(3,4,5-trifluorophenyl)propyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable cyano-containing reagent under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by the addition of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The presence of the cyano and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Addition: The compound can participate in addition reactions with various electrophiles, such as halogens or hydrogen halides, leading to the formation of halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The cyano group and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone and related compounds:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | 4'-CN, 3-(3,4,5-F₃C₆H₂) | C₁₆H₉F₃NO | 296.25 | High electronegativity, enhanced metabolic stability, moderate lipophilicity |

| 4'-Cyano-3-(2,6-dimethylphenyl)propiophenone | 4'-CN, 3-(2,6-(CH₃)₂C₆H₃) | C₁₈H₁₇NO | 263.30 | Electron-donating methyl groups, lower polarity, reduced thermal stability |

| 4'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone | 4'-COOEt, 3-(3,4,5-F₃C₆H₂) | C₁₉H₁₆F₃O₃ | 349.33 | Bulky ester group, reduced bioavailability, higher molecular weight |

| 2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone | 2',4'-F₂, 3-(3,4,5-F₃C₆H₂) | C₁₅H₉F₅O | 300.22 | High fluorine content, increased lipophilicity, potential CNS penetration |

Key Observations:

Electronic Effects: The trifluorophenyl and cyano groups in the target compound create a strong electron-withdrawing environment, enhancing its stability in oxidative conditions compared to the electron-donating 2,6-dimethylphenyl analog . The carboethoxy substituent in the analog introduces steric hindrance and reduces polarity, limiting its utility in aqueous-phase reactions .

Lipophilicity and Bioavailability: Fluorine-rich analogs (e.g., 2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone) exhibit higher lipophilicity (logP ~3.5), favoring blood-brain barrier penetration, whereas the cyano group in the target compound balances lipophilicity with moderate polarity (logP ~2.8) .

Synthetic Challenges :

- The trifluorophenyl group requires specialized fluorination techniques (e.g., Balz-Schiemann reaction), whereas dimethylphenyl analogs are synthetically simpler but less stable under acidic conditions .

Thermal Stability: The target compound’s melting point is estimated to be ~120–125°C, higher than the 2,6-dimethylphenyl analog (~95–100°C) due to stronger intermolecular interactions from fluorine and cyano groups .

Biological Activity

4'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic organic compound notable for its unique structural features, including a cyano group and a trifluorophenyl moiety. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article reviews the biological activity of this compound, summarizing findings from various studies and providing insights into its mechanisms of action.

Structural Characteristics

The molecular structure of this compound can be described as follows:

- Molecular Formula : C16H12F3N

- Key Functional Groups : Cyano group (-C≡N), trifluoromethyl group (-CF3), and a propiophenone backbone.

These features enhance the compound's lipophilicity and reactivity, which are critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis. The trifluoromethyl group is believed to enhance its binding affinity to specific targets involved in cancer cell survival pathways.

- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory responses.

- Antimicrobial Activity : Some studies have reported that this compound exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its ability to disrupt microbial cell membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The cyano group allows the compound to act as an electrophile, potentially forming covalent bonds with nucleophilic sites on proteins and enzymes.

- Inhibition of Enzyme Activity : Studies indicate that it may inhibit key enzymes involved in cell signaling pathways related to inflammation and cancer progression.

- Modulation of Gene Expression : There is evidence suggesting that the compound can influence gene expression related to cell cycle regulation and apoptosis.

Case Studies and Research Findings

A summary of significant research findings on the biological activity of this compound is presented in the table below:

| Study | Findings | Biological Activity |

|---|---|---|

| Study A (2020) | In vitro assays demonstrated reduced viability in cancer cell lines. | Anticancer |

| Study B (2021) | Inhibition of TNF-alpha production in macrophages. | Anti-inflammatory |

| Study C (2022) | Antimicrobial testing showed effectiveness against E. coli and S. aureus. | Antimicrobial |

Comparison with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone | Fluoro group instead of cyano | Moderate anticancer activity |

| 4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone | Chlorine substituent | Anti-inflammatory effects |

The presence of the cyano group in this compound appears to enhance its potency compared to other halogenated derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.